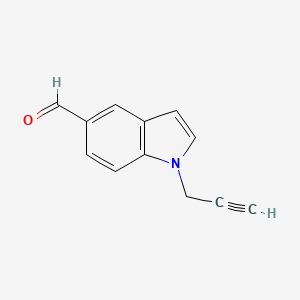
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C12H9NO It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves stirring the two-phase system vigorously at room temperature, followed by separation and purification steps to obtain the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 1-prop-2-ynyl-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-prop-2-ynyl-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole ring structure allows for interactions with enzymes and receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-prop-2-ynyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position instead of the 5-position.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: An ester derivative with similar reactivity in cross-coupling reactions.
Uniqueness
1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the aldehyde group at the 5-position allows for distinct chemical transformations and interactions compared to other indole derivatives.
Eigenschaften
Molekularformel |
C12H9NO |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
1-prop-2-ynylindole-5-carbaldehyde |
InChI |
InChI=1S/C12H9NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h1,3-5,7-9H,6H2 |
InChI-Schlüssel |
PDQCXNLZWYOTJU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C=CC2=C1C=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













